molecular formula C11H20N6O2S B2597020 N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide CAS No. 2034406-16-9

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

Cat. No. B2597020
CAS RN: 2034406-16-9
M. Wt: 300.38
InChI Key: BKSBWHPKOXSTRY-UHFFFAOYSA-N
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Description

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide, commonly known as DMTMM, is a reagent widely used in organic synthesis. It is a white crystalline solid that is soluble in common organic solvents. DMTMM is a highly reactive coupling agent that is used to activate carboxylic acids for peptide synthesis, esterification, and amidation reactions.

Scientific Research Applications

Fluorescent Sensors for Acidity

The pyrimidine heterocycle in this compound serves as an electron-withdrawing core. Researchers have exploited this property to design fluorescent sensors for acidity. When exposed to acidic environments, the compound exhibits changes in its emission properties, allowing for sensitive detection of protons. These sensors find applications in environmental monitoring, biological assays, and chemical analysis .

Polarity Sensing

The electron-lone pairs on the nitrogen atoms of the pyrimidine ring enable complexation and hydrogen bonding. As a result, this compound can act as a polarity sensor. Its fluorescence intensity varies with the polarity of the surrounding medium. Researchers have used similar pyrimidine derivatives to monitor solvent polarity in various contexts .

Metal Cation Detection

Pyrimidine chromophores have been employed as selective sensors for metal cations. By modifying the compound’s structure, researchers can tailor its responsiveness to specific metal ions. These sensors have applications in environmental monitoring, industrial processes, and biological imaging .

Nitro-Aromatic Explosive Detection

The electron-deficient nature of pyrimidine makes it suitable for detecting nitro-aromatic explosives. Researchers have explored derivatives of this compound for their ability to selectively bind to explosive molecules, leading to changes in fluorescence. Such sensors contribute to security and safety efforts .

Organic Light Emitting Diodes (OLEDs)

Certain pyrimidine derivatives, including those with push–pull structures, exhibit strong fluorescence. These compounds have been incorporated into organic light-emitting diodes (OLEDs). Their emission properties contribute to efficient light emission in third-generation OLEDs based on thermally activated delayed fluorescence. The development of white light emission using protonation of pyrimidine compounds is also an exciting avenue in OLED research .

Two-Photon Absorption for Bio-Imaging

4,6-Distyrylpyrimidine derivatives are well-known for their two-photon absorption properties. Researchers have designed various structures for bio-imaging applications. By exploiting the compound’s ability to absorb two photons simultaneously, scientists can visualize biological samples with improved depth penetration and reduced photodamage .

properties

IUPAC Name

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N6O2S/c1-16(2)10-13-9(14-11(15-10)17(3)4)7-12-20(18,19)8-5-6-8/h8,12H,5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSBWHPKOXSTRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)CNS(=O)(=O)C2CC2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)cyclopropanesulfonamide

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